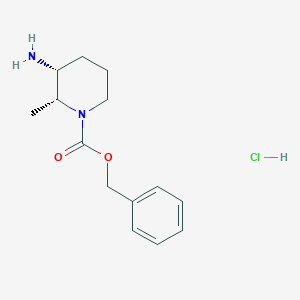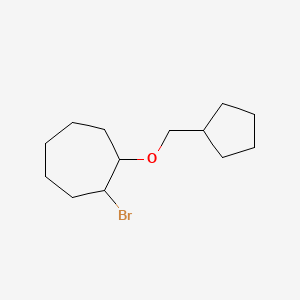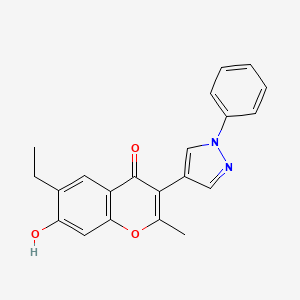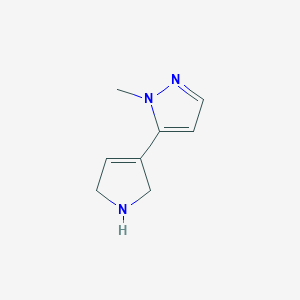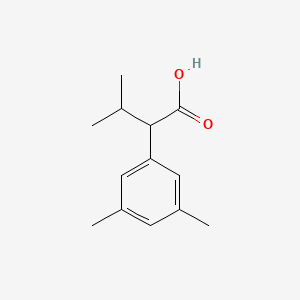![molecular formula C9H13NS B13074466 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound with the molecular formula C₉H₁₃NS It is characterized by a fused ring system consisting of a thiophene ring and a pyrrole ring, with three methyl groups attached to the structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired pyrrole ring. For example, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-b]pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
化学反応の分析
Types of Reactions
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar fused ring system.
Thieno[3,4-b]pyridine: Shares structural similarities but differs in the position of the nitrogen atom.
Uniqueness
3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to the presence of three methyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
3,6,6-trimethyl-4,5-dihydrothieno[3,2-b]pyrrole |
InChI |
InChI=1S/C9H13NS/c1-6-4-11-8-7(6)10-5-9(8,2)3/h4,10H,5H2,1-3H3 |
InChIキー |
KUCNLTQXOCCOJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=C1NCC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)

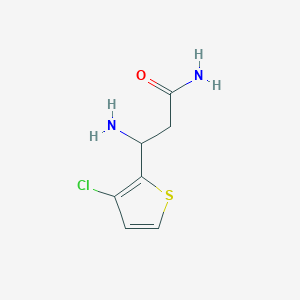


![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
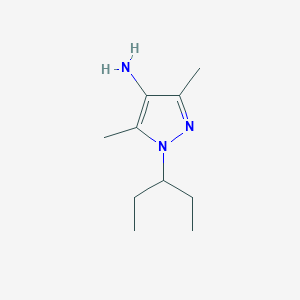
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
